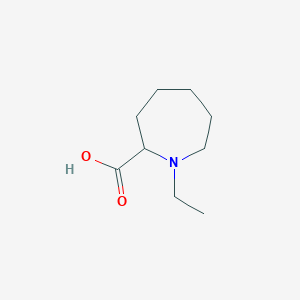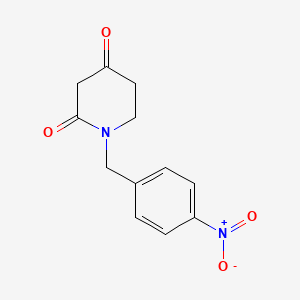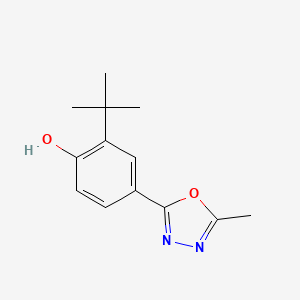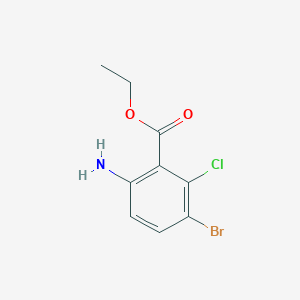
Ethyl 6-amino-3-bromo-2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-3-bromo-2-chlorobenzoate is a chemical compound with the molecular formula C₉H₉BrClNO₂ and a molecular weight of 278.53 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a chlorine atom attached to a benzoate ring. It is primarily used in research and development within various scientific fields.
Méthodes De Préparation
The synthesis of Ethyl 6-amino-3-bromo-2-chlorobenzoate typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial production methods may involve bulk synthesis techniques, where the compound is produced in larger quantities using optimized reaction conditions and continuous flow processes . These methods ensure scalability and cost-effectiveness for research and commercial applications.
Analyse Des Réactions Chimiques
Ethyl 6-amino-3-bromo-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines using reagents like hydrogen peroxide or lithium aluminum hydride.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Applications De Recherche Scientifique
Ethyl 6-amino-3-bromo-2-chlorobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 6-amino-3-bromo-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 6-amino-3-bromo-2-chlorobenzoate can be compared with similar compounds such as:
Ethyl 5-bromo-2-chlorobenzoate: Lacks the amino group, making it less versatile in forming hydrogen bonds.
Ethyl 6-bromo-2-chlorobenzoate: Similar structure but without the amino group, affecting its reactivity and biological activity.
Ethyl 6-amino-2-chlorobenzoate: Lacks the bromine atom, which can influence its chemical properties and interactions.
The presence of both the amino group and halogen atoms in this compound makes it unique and valuable for various applications.
Propriétés
Formule moléculaire |
C9H9BrClNO2 |
|---|---|
Poids moléculaire |
278.53 g/mol |
Nom IUPAC |
ethyl 6-amino-3-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2,12H2,1H3 |
Clé InChI |
LIJKUGVBIONYFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
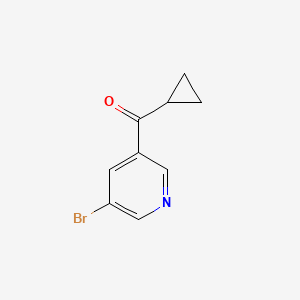
![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)

![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)
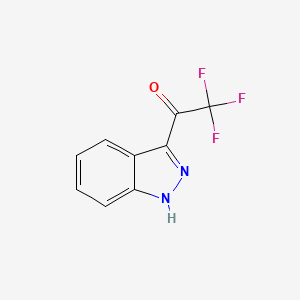

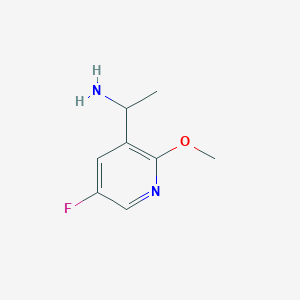
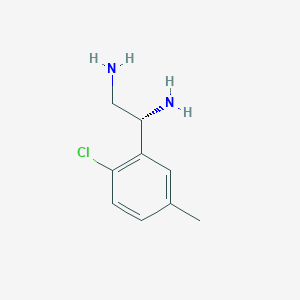
![1-Benzyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034303.png)
